N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
Overview
Description
“N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 340018-25-9 . It has a molecular weight of 225.27 . The IUPAC name for this compound is N1- (1,1-dioxido-1,2-benzisothiazol-3-yl)-1,2-ethanediamine .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, and 1 primary amine (aliphatic) .Scientific Research Applications
Microwave-Assisted Synthesis and Anti-Microbial Activities
A study by Ahmad et al. (2011) detailed the synthesis of a series of compounds from sodium saccharin, which includes derivatives related to "N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine". These compounds showed moderate to significant anti-microbial activities, with findings suggesting that increased lipophilicity, as seen in N-methyl analogues, leads to higher antibacterial activities (Ahmad, Zia-ur-Rehman, Siddiqui, Ullah, Parvez, 2011).
Antioxidant Activity of Bis Amidines
Research by Hajri and Alimi (2016) involved synthesizing Bis N’-(1H-benzimidazol-2-yl)-N-alkyl amidine derivatives starting from (1H-benzimidazol-2-yl) iminoester with ethane-1,2-diamine. These compounds demonstrated good antioxidant activities, with some showing excellent effectiveness in the DPPH radical scavenging assay (Hajri, Alimi, 2016).
Polyaddition Reactions for Material Synthesis
Tomita et al. (2001) studied the polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamines, including ethane-1,2-diamine. They found differences in reactivity and molecular weight outcomes, offering insights into polymer chemistry and material science applications (Tomita, Sanda, Endo, 2001).
Chemical Synthesis and Biological Evaluation
Zia-ur-Rehman et al. (2006) synthesized a series of 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones and evaluated their biological activity against bacteria. Some compounds showed marked activity against Bacillus subtilis, highlighting potential for further pharmacological exploration (Zia-ur-Rehman, Choudary, Ahmad, Siddiqui, 2006).
Synthesis and Characterization of Novel Compounds
A study by Harutyunyan et al. (2019) on the synthesis of bis-styrylquinazolinones connected by flexible linkers, including ethane-1,2-diamine, aimed at developing new compounds with potential biological activities. This research adds to the understanding of how linking structures influence the properties of synthesized molecules (Harutyunyan, Panosyan, Gukasyan, Danagulyan, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is the Kv1.3 ion channel . This ion channel plays a crucial role in the regulation of the membrane potential and the calcium signaling in T lymphocytes, which are key players in the immune response.
Mode of Action
this compound interacts with the Kv1.3 ion channel, inhibiting its activity . This inhibition disrupts the normal function of the ion channel, leading to changes in the membrane potential and calcium signaling in T lymphocytes.
Biochemical Pathways
The inhibition of the Kv1.3 ion channel by this compound affects the calcium signaling pathway in T lymphocytes . This disruption can lead to downstream effects on the immune response, as calcium signaling is critical for the activation and function of T lymphocytes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the function of T lymphocytes . By inhibiting the Kv1.3 ion channel, the compound disrupts calcium signaling in these cells, potentially affecting their activation and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal temperature conditions but may decompose under conditions of light, heat, or the presence of oxidizing agents .
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-5-6-11-9-7-3-1-2-4-8(7)15(13,14)12-9/h1-4H,5-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWYGEVHEKWEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCN)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365770 | |
Record name | SBB011542 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340018-25-9 | |
Record name | SBB011542 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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